molecular formula C24H26N4O2 B2530334 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900892-55-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2530334
CAS No.: 900892-55-9
M. Wt: 402.498
InChI Key: VAAZCMVTJRHATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with significant potential in various therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC25H25F3N4O2
Molecular Weight470.5 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine
InChI KeyYTOKWRMZQQWIDQ-UHFFFAOYSA-N

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its wide range of biological activities including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized derivatives exhibited significant antiproliferative activity against various cancer cell lines. The mechanisms of action often involve inhibition of key kinases that regulate cell growth and division. In particular, compounds similar to this compound have shown efficacy against Aurora-A kinase, a target implicated in cancer progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Pyrazolo derivatives have been documented to possess activity against various pathogens, including bacteria and fungi. The presence of the dimethoxyphenyl group may enhance its interaction with microbial targets .

Anti-inflammatory Effects

Inflammation is a critical pathway in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been investigated for their anti-inflammatory effects , showing promise in reducing pro-inflammatory cytokine production. This aspect is particularly relevant for therapeutic strategies aimed at chronic inflammatory conditions .

Study 1: Synthesis and Evaluation

A notable study synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities. Among these compounds, one derivative demonstrated an IC50 value of 2.18 μM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, compounds derived from the same scaffold were tested on human embryonic kidney (HEK-293) cells. The results indicated that several compounds were non-toxic at concentrations effective against target pathogens .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism/TargetReference
AntitumorAurora-A kinase inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-5-8-19(9-6-16)20-15-26-28-23(13-17(2)27-24(20)28)25-12-11-18-7-10-21(29-3)22(14-18)30-4/h5-10,13-15,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAZCMVTJRHATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.